![molecular formula C10H11BN2O3 B11763855 [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid: is a boronic acid derivative that features an oxetane ring and an indazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: New carbon-carbon bonded products, such as biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology and Medicine: The compound’s indazole moiety is of interest in medicinal chemistry due to its potential biological activity. Indazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the material science industry, boronic acid derivatives are used in the development of sensors and other advanced materials due to their ability to form reversible covalent bonds with diols and other molecules .
Wirkmechanismus
The mechanism of action of [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the indazole moiety may interact with various molecular targets, such as enzymes or receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
[1-(Oxetan-3-yl)-1H-pyrazol-5-yl]boronic acid: Similar structure but with a pyrazole ring instead of an indazole ring.
[1-(Oxetan-3-yl)piperazine]: Contains an oxetane ring but with a piperazine moiety.
Uniqueness: The unique combination of the oxetane ring and the indazole moiety in [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid provides distinct chemical properties and potential biological activities. The presence of the boronic acid group further enhances its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Eigenschaften
Molekularformel |
C10H11BN2O3 |
|---|---|
Molekulargewicht |
218.02 g/mol |
IUPAC-Name |
[1-(oxetan-3-yl)indazol-5-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c14-11(15)8-1-2-10-7(3-8)4-12-13(10)9-5-16-6-9/h1-4,9,14-15H,5-6H2 |
InChI-Schlüssel |
RFEONICLPXVGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C3COC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)

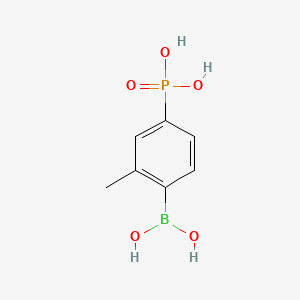
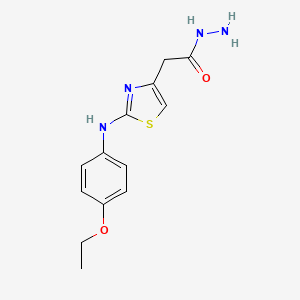
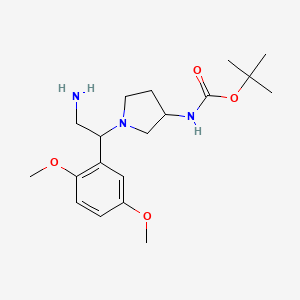
![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)

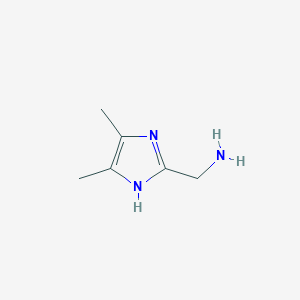
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
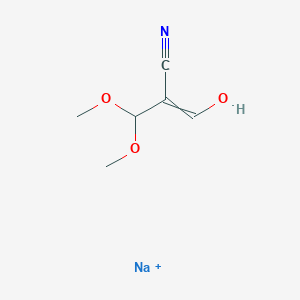
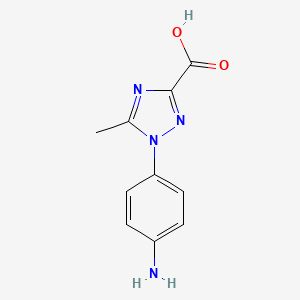

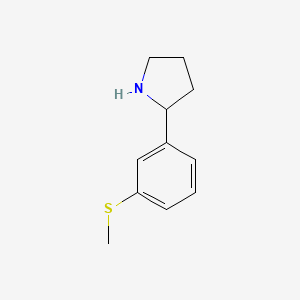
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
